4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE
Description
4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzothiazole moiety, a morpholine ring, and a triazine core
Properties
IUPAC Name |
4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S2/c1-2-25-11-3-4-12-13(9-11)27-17(19-12)26-10-14-20-15(18)22-16(21-14)23-5-7-24-8-6-23/h3-4,9H,2,5-8,10H2,1H3,(H2,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLVURDBFJKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=NC(=NC(=N3)N4CCOCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.
Thioether Formation: The benzothiazole derivative is then reacted with chloromethyl methyl ether to form the thioether linkage.
Triazine Core Formation: The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.
Final Coupling: The benzothiazole thioether and the triazine core are coupled together under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine core, where chlorine atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The benzothiazole moiety is known to interact with DNA, potentially leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-1,3-benzothiazol-2-amine
- 4-morpholin-4-yl-1,3,5-triazin-2-amine
- 2-amino-1,3,4-oxadiazole derivatives
Uniqueness
Compared to similar compounds, 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a benzothiazole moiety, a morpholine ring, and a triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
